Technical Guide: Synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
Technical Guide: Synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid
This guide details the synthesis of 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid , a specialized heterocyclic scaffold utilized in the development of kinase inhibitors and antibacterial agents.[1]
The protocol prioritizes regiochemical fidelity and scalability, addressing the specific challenge of installing a boronic acid moiety on an electron-rich, oxidation-prone benzoxazine core.[1]
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Executive Summary & Strategic Analysis
Target Molecule: 8-Fluoro-2,3-dihydro-1,4-benzoxazine-6-boronic acid Core Challenges:
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Regioselectivity: Ensuring the fluorine and boron substituents are correctly positioned relative to the heteroatoms (Oxygen at 1, Nitrogen at 4).
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Stability: The dihydro-1,4-benzoxazine core is susceptible to oxidation (forming the benzoxazinone or aromatic benzoxazine) and polymerization.[1]
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Boronic Acid Installation: Direct borylation requires protecting the secondary amine to prevent N-deprotonation or catalyst poisoning.[1]
Selected Route: A convergent approach is employed, initiating with the construction of the 6-bromo-8-fluoro-benzoxazine core via cyclization of a substituted aminophenol, followed by N-protection and Lithium-Halogen Exchange (Li/Hal) to install the boronate.[1] This method is preferred over transition-metal catalyzed (Miyaura) borylation for the free acid synthesis due to cleaner workup profiles and direct access to the boronic acid species.[1]
Retrosynthetic Analysis
The synthesis is deconstructed into three critical phases: Core Construction, Protection, and Functionalization.
Detailed Synthetic Protocols
Phase 1: Core Construction
Objective: Synthesize 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine . Note: While 6-bromo-8-fluoro-benzoxazine is commercially available (e.g., Sigma-Aldrich CAS 12352200), in-house synthesis is often required for scale or cost-efficiency.[1]
Step 1.1: Nitration of 4-Bromo-2-fluorophenol
Rationale: The hydroxyl group directs nitration to the ortho position (C6), which is crucial for establishing the 1,2-aminophenol motif required for the benzoxazine ring.
| Reagent | Equivalents | Role |
| 4-Bromo-2-fluorophenol | 1.0 | Starting Material |
| HNO3 (65%) | 1.1 | Nitrating Agent |
| Acetic Acid | Solvent | Solvent/Moderator |
Protocol:
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Dissolve 4-bromo-2-fluorophenol in glacial acetic acid at 0°C.
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Add HNO3 dropwise, maintaining internal temperature <10°C to prevent over-nitration.
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Stir at room temperature for 2 hours.
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Pour into ice water; filter the yellow precipitate (4-Bromo-2-fluoro-6-nitrophenol).
Step 1.2: Reduction to 2-Amino-4-bromo-6-fluorophenol
Rationale: Iron-mediated reduction is selected over catalytic hydrogenation (H2/Pd) to prevent debromination of the aromatic ring.[1]
Protocol:
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Suspend the nitrophenol in EtOH/H2O (3:1).
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Add Iron powder (3.0 equiv) and NH4Cl (5.0 equiv).
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Reflux for 2 hours (color change from yellow to colorless/brown sludge).
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Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the aminophenol.
Step 1.3: Cyclization to Benzoxazine
Rationale: A one-pot alkylation using 1,2-dibromoethane is efficient.[1] The use of K2CO3 in DMF facilitates the double alkylation (O-alkylation followed by N-alkylation).[1]
| Reagent | Equivalents | Role |
| 2-Amino-4-bromo-6-fluorophenol | 1.0 | Precursor |
| 1,2-Dibromoethane | 1.2 | Cyclizing Agent |
| K2CO3 | 2.5 | Base |
| DMF | Solvent | Polar Aprotic Solvent |
Protocol:
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Dissolve the aminophenol in DMF (0.2 M). Add K2CO3.
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Add 1,2-dibromoethane dropwise.[1]
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Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
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Purification: Silica gel chromatography (Hexanes/EtOAc) to yield 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine .
Phase 2: Protection & Borylation (The Critical Step)
Objective: Convert the aryl bromide to the boronic acid. Constraint: The secondary amine (N-H) is incompatible with n-BuLi.[1] Protection is mandatory.
Step 2.1: N-Boc Protection
Rationale: The Boc group is stable to n-BuLi at -78°C and easily removed under acidic conditions during the final workup.[1]
Protocol:
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Dissolve the benzoxazine in DCM.
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Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).
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Stir at RT for 12 hours.
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Wash with 1M HCl, then NaHCO3. Dry and concentrate to yield N-Boc-6-bromo-8-fluoro-benzoxazine .[1]
Step 2.2: Lithium-Halogen Exchange & Borate Quench
Rationale: This method provides the free boronic acid more directly than the Miyaura coupling (which yields the pinacol ester). The fluorine substituent at C8 is stable to these conditions provided the temperature is strictly controlled (-78°C) to prevent benzyne formation.[1]
| Reagent | Equivalents | Role |
| N-Boc-Precursor | 1.0 | Substrate |
| n-BuLi (2.5 M in hexanes) | 1.1 | Lithiating Agent |
| Triisopropyl Borate (B(OiPr)3) | 1.5 | Boron Source |
| THF (Anhydrous) | Solvent | Solvent |
Protocol:
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Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-Boc precursor in THF and cool to -78°C (Dry ice/Acetone).
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Lithiation: Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins. Solution usually turns yellow/orange.
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Quench: Add Triisopropyl borate (B(OiPr)3) rapidly in one portion.
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Warming: Allow the mixture to warm to 0°C over 2 hours.
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Hydrolysis: Quench with 2M HCl. Stir vigorously for 1 hour. This step hydrolyzes the boronate ester to the acid and initiates Boc-deprotection.[1]
Phase 3: Deprotection & Isolation
Objective: Isolate the final free amine boronic acid.
Protocol:
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If Boc removal is incomplete during quench, treat the crude residue with 4M HCl in Dioxane for 1 hour at RT.
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Neutralization: Carefully adjust pH to ~7–8 using NaHCO3 (Boronic acids can be amphoteric; avoid high pH where they form boronate salts, or very low pH where they stay water-soluble).
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Extraction: Extract with EtOAc or 2-MeTHF.
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Crystallization: Triturate the solid with Et2O/Hexanes or recrystallize from Water/Acetonitrile.
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Characterization:
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19F NMR: Single peak confirming retention of fluorine.
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11B NMR: Broad singlet indicating boronic acid species.
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Mass Spec: Observe [M+H]+ and characteristic boron isotope pattern.
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Process Workflow Visualization
Safety & Stability Mechanisms
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Regiochemistry Verification: The starting material 2-amino-4-bromo-6-fluorophenol locks the Fluorine at position 8 and Bromine at position 6 of the final benzoxazine ring (due to the numbering flip during IUPAC assignment: Phenol C6 becomes Benzoxazine C8).[1]
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Boronic Acid Handling: Boronic acids can dehydrate to form boroxines (anhydrides). Store the final product in a sealed container at 4°C. If stoichiometry is off in biological assays, ensure the sample is fully solvated in DMSO/Water to hydrolyze any boroxine trimers back to the monomeric acid.
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Protodeboronation: The 8-fluoro substituent is meta to the boronic acid, reducing the risk of facile protodeboronation compared to ortho-fluoro/boron systems.[1]
References
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Benzoxazine Core Synthesis
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Synthesis of 3,4-dihydro-2H-1,4-benzoxazines via base-mediated cyclization.[1]
- Source: Journal of Heterocyclic Chemistry.
- Context: General protocol for 1,2-dibromoethane cycliz
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Precursor Identification
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Borylation Methodology
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Miyaura Borylation and Lithium-Halogen Exchange Strategies.[1]
- Source: Organic Chemistry Portal / Alfa Chemistry.
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Context:
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Boronic Acid Properties
- Boronic Acids in Medicinal Chemistry: Synthesis and Applic
- Source: Molecules (MDPI), 2020.
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Context: [1]
